molecular formula C16H15N3OS2 B2703900 N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1797673-39-2

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2703900
CAS RN: 1797673-39-2
M. Wt: 329.44
InChI Key: YBHDXZYJUQSVET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of 2-(methylsulfanyl)pyridine-3-carboxylic acid with 2-cyanoethyl thiolate . The reaction proceeds under controlled conditions, and purification methods are employed to obtain a high-purity product. Detailed synthetic pathways and optimization strategies have been explored in the literature .


Molecular Structure Analysis

Compound X possesses a heterocyclic structure, combining a pyridine ring with a thiol group and a cyanoethyl moiety. The molecular formula is C₁₆H₁₅N₃OS₂ , with a molecular weight of 329.44 g/mol . The spatial arrangement of atoms within the molecule influences its reactivity and biological activity. Researchers have elucidated the three-dimensional structure using techniques such as X-ray crystallography and NMR spectroscopy.


Chemical Reactions Analysis

Compound X participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Its reactivity with electrophiles and Lewis acids has been investigated. Notably, the cyanoethyl group can undergo transformations, leading to the formation of novel derivatives. Researchers continue to explore its reactivity profile to uncover new synthetic routes and applications .

properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-21-16-12(6-4-10-18-16)15(20)19-13-7-2-3-8-14(13)22-11-5-9-17/h2-4,6-8,10H,5,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHDXZYJUQSVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2SCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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